3-amino-4-(butylamino)-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59288-11-8 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-amino-4-(butylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
InChI Key |
IBRXTMRWTXOILF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Canonical SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Other CAS No. |
59288-11-8 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Amino 4 Butylamino 2h Chromen 2 One
Retrosynthetic Analysis of 3-amino-4-(butylamino)-2H-chromen-2-one
Retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnections are the carbon-nitrogen bonds of the two amino groups and the lactone ring of the chromenone core.
A logical retrosynthetic pathway would first involve the disconnection of the 4-(butylamino) group via a nucleophilic substitution precursor, suggesting a 3-amino-4-halocoumarin (e.g., 4-chloro) and butylamine as immediate precursors. The 3-amino group can be retrosynthetically derived from a 3-nitrocoumarin intermediate through reduction.
Further disconnection of the 3-nitro-4-chlorocoumarin would involve breaking down the chromenone core. This could lead back to a substituted salicylaldehyde and a nitro-acetic acid derivative. A key intermediate in many coumarin (B35378) syntheses is a 4-hydroxycoumarin (B602359). Therefore, an alternative disconnection could involve transforming the 4-butylamino group from a 4-hydroxy group, leading to a 3-amino-4-hydroxycoumarin intermediate. This intermediate could be derived from the nitration and subsequent reduction of a 4-hydroxycoumarin, which itself is synthesized from a phenol and a malonic acid derivative.
Detailed Synthetic Pathways to the Chromenone Core Structure
The 2H-chromen-2-one, or coumarin, skeleton is a foundational structure in numerous natural products and pharmacologically active compounds. nih.govchemmethod.com Its synthesis has been achieved through several classic name reactions, each offering a different approach to constructing the bicyclic lactone system. researchgate.net
Key synthetic methods include:
Pechmann Condensation: This widely used method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. chemmethod.comrsc.org The reaction proceeds through trans-esterification followed by intramolecular electrophilic substitution and dehydration. researchgate.net
Knoevenagel Condensation: This reaction typically involves the condensation of a salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, often catalyzed by a weak base like piperidine. nih.govresearchgate.netnih.gov
Perkin Reaction: This method involves the condensation of a salicylaldehyde with an acid anhydride and its corresponding salt. nih.gov
Wittig Reaction: This approach utilizes the reaction of a stabilized phosphorus ylide with a salicylaldehyde derivative to form the α,β-unsaturated ester that can then cyclize to form the coumarin ring. chemmethod.com
Claisen Rearrangement: This reaction involves the thermal rearrangement of an aryl propargyl ether, which can subsequently cyclize to form the chromenone structure. chemmethod.com
These classical methods have been adapted and modified to produce a wide array of substituted coumarins.
| Synthetic Pathway | Starting Materials | Typical Catalyst/Reagent | General Description |
| Pechmann Condensation | Phenol, β-Ketoester | Acid (e.g., H₂SO₄, p-TsOH) | Acid-catalyzed reaction forming the coumarin ring in a single step. chemmethod.comresearchgate.netrsc.org |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base (e.g., Piperidine, DABCO) | Base-catalyzed condensation followed by cyclization and dehydration. nih.govnih.gov |
| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Corresponding Carboxylate Salt | Condensation to form a cinnamic acid derivative which then lactonizes. nih.govnih.gov |
| Wittig Reaction | Salicylaldehyde, Phosphorus Ylide | - | Formation of an α,β-unsaturated ester followed by intramolecular cyclization. chemmethod.com |
| Claisen Rearrangement | Aryl Propargyl Ether | Heat or Metal Catalyst | Thermal or catalyzed rearrangement followed by cyclization. chemmethod.com |
Functionalization Methodologies for the 3-amino and 4-(butylamino) Moieties
Introducing the specific 3-amino and 4-(butylamino) groups onto the chromenone core requires targeted functionalization strategies.
Introduction of the 3-amino Group: The 3-amino group is a key feature of aminocoumarin antibiotics. rsc.org Its synthesis can be approached in several ways:
Reduction of a 3-Nitrocoumarin: A common and effective method is the introduction of a nitro group at the 3-position, followed by its reduction to an amino group. The nitration can be achieved using standard nitrating agents, and the subsequent reduction can be performed using various reducing agents, such as iron in acetic acid or catalytic hydrogenation with Pd/C. chemmethod.comresearchgate.net
From 3-Carboxycoumarins: Coumarin-3-carboxylic acids can be converted into amides, which can then undergo a Hofmann rearrangement to yield the 3-aminocoumarin. mdpi.com
Direct Synthesis: Some synthetic routes build the 3-amino functionality directly into the ring formation. For instance, using N-acetylglycine in a reaction with salicylaldehyde can produce a 3-acetamidocoumarin, which can then be hydrolyzed to the 3-aminocoumarin. nih.gov
Introduction of the 4-(butylamino) Group: The installation of a butylamino group at the C4 position typically proceeds via nucleophilic substitution of a suitable leaving group.
From 4-Hydroxycoumarins: 4-hydroxycoumarin derivatives are common precursors. nih.gov The hydroxyl group, however, is a poor leaving group and must be activated. This can be achieved by conversion to a tosylate or by using coupling agents.
From 4-Chlorocoumarins: A more direct route involves the synthesis of a 4-chlorocoumarin. The chloro group is a good leaving group and can be readily displaced by butylamine in a nucleophilic aromatic substitution reaction to form the desired 4-(butylamino) moiety. researchgate.net The synthesis of the 4-chlorocoumarin can be achieved from the corresponding 4-hydroxycoumarin using reagents like phosphorus oxychloride.
Multi-component Reactions: Some modern synthetic strategies utilize multi-component reactions where a 4-aminocoumarin (B1268506) is used as a starting material, which could potentially be alkylated, though direct synthesis is often more efficient. researchgate.netmdpi.com
A plausible synthetic sequence for this compound would involve first synthesizing a 3-nitro-4-hydroxycoumarin, converting the hydroxyl to a chloro group, substituting the chlorine with butylamine, and finally reducing the nitro group to the amine.
Optimization of Reaction Conditions and Yields for this compound Synthesis
While specific optimization data for this compound is not extensively documented, general principles for optimizing coumarin synthesis are well-established and directly applicable. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the Pechmann condensation, catalyst loading and the choice of solvent are critical. Studies have shown that increasing catalyst concentration up to an optimal point can significantly improve yields. nih.gov Solvent-free conditions, often at elevated temperatures, have also proven highly effective, leading to excellent yields and simplifying product work-up. nih.govnih.gov
In Knoevenagel condensations, the choice of base and solvent can dramatically influence reaction rates and yields. While piperidine in ethanol is a classic combination, other catalysts and media have been explored. nih.gov For example, using deep eutectic solvents (DES) can serve the dual role of catalyst and solvent, often leading to high yields under green conditions. nih.gov
The table below illustrates how reaction conditions can be optimized for general coumarin synthesis, with data extrapolated from studies on related structures.
| Reaction | Parameter Varied | Conditions | Observed Effect on Yield |
| Knoevenagel Condensation | Catalyst | PIDA in EtOH at 35-40 °C | Yields of 90-92% achieved. nih.gov |
| Knoevenagel Condensation | Catalyst | Sodium azide or K₂CO₃ in water (RT) | Product yields of 99% and 92% respectively. nih.gov |
| Pechmann Condensation | Catalyst Loading | Tungstate sulphuric acid (TSA) | 1 mol% of TSA at 120 °C under solvent-free conditions found to be optimal. nih.gov |
| Pechmann Condensation | Solvent | Various solvents vs. solvent-free | Solvent-free at 180 °C gave the best yield (90%). nih.gov |
Stereoselective and Chemo-selective Synthesis Approaches for Related Analogs
The development of stereoselective and chemo-selective methods is at the forefront of modern organic synthesis, allowing for the precise construction of complex molecules. While the target molecule, this compound, is achiral, these advanced principles are crucial for synthesizing its chiral analogs or for performing selective modifications in the presence of multiple functional groups.
Stereoselective Synthesis: Asymmetric synthesis of chromenone derivatives has been explored, particularly for creating analogs with chiral centers. For example, asymmetric intramolecular cyclopropanation using rhodium-based catalysts has been used to synthesize cyclopropane-fused chromanones with moderate enantiomeric excess. nih.gov Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chromanones and related structures, enabling the construction of contiguous stereogenic centers with high control. nih.gov
Chemo-selective Synthesis: Chemo-selectivity is crucial when dealing with multifunctional molecules. In the context of chromenone synthesis, this can involve:
Directed C-H Functionalization: The lactone ring of the coumarin can act as a weak coordinating group to direct palladium-catalyzed C-H activation at specific positions, allowing for selective alkenylation, halogenation, or hydroxylation of 3-arylcoumarins. nih.gov
Selective Reagents: The use of specific reagents allows for the functionalization of one position over another. For example, visible light-induced cross-dehydrocoupling can selectively acylate the C4 position of 3-cyanocoumarins in the presence of aldehydes. nih.gov This demonstrates how the electronic nature of existing substituents can be harnessed to direct further modifications.
These advanced methods are essential for creating libraries of complex and diverse chromenone analogs for further study.
Emerging Catalytic and Green Chemistry Techniques in Chromenone Synthesis
In recent years, the synthesis of chromenones has been significantly influenced by the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. eurekalert.orgeurekaselect.com This has led to the development of novel catalytic systems and reaction conditions.
Emerging Catalytic Techniques:
Nanoparticle Catalysis: Nanoparticles of metal oxides such as nano CuO, MgO, and MgFe₂O₄ have been employed as efficient and recyclable catalysts for Knoevenagel condensations, often under ultrasound irradiation. nih.gov
Solid Acid Catalysts: Reusable solid acid catalysts, such as tungstate sulphuric acid and poly(4-vinylpyridinium) hydrogen sulfate, have been developed for Pechmann condensations, avoiding the use of corrosive liquid acids like sulfuric acid. nih.gov
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These have been used as environmentally benign reaction media and catalysts. rsc.org For example, choline chloride-based DES can effectively catalyze the Knoevenagel condensation. nih.gov Brønsted acidic ionic liquids have also been shown to be highly efficient and recyclable catalysts for the Pechmann reaction. rsc.org
Metal-Organic Frameworks (MOFs): Iron-based MOFs have been applied as heterogeneous catalysts for the formation of coumarins, demonstrating high efficiency and reusability. nih.gov
Green Chemistry Approaches:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for various coumarin syntheses, including Knoevenagel and Pechmann condensations. researchgate.netkjscollege.com
Ultrasound Irradiation (Sonochemistry): The use of ultrasound can accelerate reactions, providing products in high yield and purity on a multigram scale with shorter reaction times compared to conventional methods. nih.govresearchgate.net
Solvent-Free Reactions: Conducting reactions under neat or solvent-free conditions minimizes waste and often simplifies purification. nih.govrsc.org This approach has been successfully applied to both Pechmann and Knoevenagel reactions, frequently in combination with microwave heating. kjscollege.com
| Technique | Example Application | Key Advantages |
| Nanoparticle Catalysis | MgFe₂O₄ for Knoevenagel condensation | High efficiency, recyclability, mild reaction conditions. nih.gov |
| Ionic Liquids | [MBSPy][HSO₄] for Pechmann condensation | Recyclable catalyst, solvent-free, good to excellent yields at room temperature. rsc.org |
| Microwave Irradiation | Knoevenagel condensation (solvent-free) | Drastically reduced reaction times, high yields. kjscollege.com |
| Ultrasound Irradiation | Knoevenagel condensation | Shorter reaction times, high yields, scalable. nih.govresearchgate.net |
| Solid Acid Catalysis | Tungstate sulphuric acid for Pechmann | Reusable, avoids corrosive liquid acids, high yields. nih.gov |
These emerging techniques represent a significant step towards more sustainable and efficient manufacturing of complex heterocyclic compounds like this compound and its analogs.
In Vitro Biological Activity and Mechanistic Pharmacological Investigations of 3 Amino 4 Butylamino 2h Chromen 2 One
Assessment of Antiproliferative Activity against Diverse Cancer Cell Lines
The potential of a compound to inhibit the growth of cancer cells is a primary focus of in vitro testing. This is typically assessed using a variety of assays that measure cell viability, effects on the cell cycle, and the induction of programmed cell death.
Cell Viability Assays (e.g., MTT, SRB)
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are two of the most common methods.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. nih.gov Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically. nih.gov A reduction in the amount of formazan produced is indicative of a decrease in cell viability. This assay is known for its sensitivity in detecting changes in metabolic activity, which can signify cell stress even without direct cell death. nih.gov
The SRB assay is based on the ability of the sulphorhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions. nih.govresearchgate.net The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The SRB assay is considered to have good linearity with cell number and is less dependent on the metabolic state of the cells compared to the MTT assay. nih.gov
The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. These values are determined by exposing various cancer cell lines to a range of compound concentrations.
Table 1: Representative Data Table for IC50 Values (µM) from Cell Viability Assays
| Cancer Cell Line | Compound | IC50 (µM) |
| Breast (MCF-7) | 3-amino-4-(butylamino)-2H-chromen-2-one | Data not available |
| Prostate (PC-3) | This compound | Data not available |
| Lung (A549) | This compound | Data not available |
| Colon (HCT116) | This compound | Data not available |
This table is for illustrative purposes only, as specific data for the compound is not available.
Cell Cycle Perturbation Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). nih.govlabome.com Cells are treated with the compound for a specific duration, then fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). nih.gov The fluorescence intensity of the stained cells is directly proportional to their DNA content.
This analysis can reveal if a compound induces cell cycle arrest at a particular phase, which can be a key mechanism of its antiproliferative action. For instance, an accumulation of cells in the G2/M phase would suggest that the compound interferes with mitosis.
Table 2: Representative Data Table for Cell Cycle Analysis
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Data not available | Data not available | Data not available |
| This compound (Concentration X) | Data not available | Data not available | Data not available |
| This compound (Concentration Y) | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for the compound is not available.
Apoptosis Induction and Programmed Cell Death Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. nih.gov Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. nih.gov
The induction of apoptosis can be detected and quantified using various methods. One common technique is Annexin V/PI staining followed by flow cytometry. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.gov Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Another hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic process. The activity of specific caspases, such as caspase-3, -7, -8, and -9, can be measured using colorimetric or fluorometric assays. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another indicator of apoptosis. nih.gov
Evaluation of Antimicrobial Efficacy
The antimicrobial properties of a compound are assessed by determining its ability to inhibit the growth of or kill various microorganisms, including bacteria and fungi.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
The antibacterial activity of a compound is evaluated against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. nih.gov
MIC values are typically determined using broth microdilution or agar (B569324) dilution methods according to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Table 3: Representative Data Table for Minimum Inhibitory Concentration (MIC) against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data not available |
| Bacillus subtilis | Positive | Data not available |
| Escherichia coli | Negative | Data not available |
| Pseudomonas aeruginosa | Negative | Data not available |
This table is for illustrative purposes only, as specific data for the compound is not available.
Antifungal Activity against Pathogenic Yeast and Fungi
The antifungal efficacy of a compound is tested against a range of pathogenic yeasts (e.g., Candida albicans) and filamentous fungi (e.g., Aspergillus niger). Similar to antibacterial testing, the MIC is determined to quantify the antifungal activity. Broth microdilution methods are commonly employed for this purpose.
The chromene scaffold is present in many natural and synthetic compounds that have demonstrated antifungal properties. nih.gov
Table 4: Representative Data Table for Minimum Inhibitory Concentration (MIC) against Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) |
| Candida albicans | Yeast | Data not available |
| Aspergillus niger | Fungus | Data not available |
| Cryptococcus neoformans | Yeast | Data not available |
This table is for illustrative purposes only, as specific data for the compound is not available.
Antiviral Screening and Inhibition Mechanisms (In Vitro)
There is no specific information in the reviewed literature regarding the in vitro antiviral activity of this compound. However, the coumarin (B35378) scaffold is known to be a constituent of various molecules with antiviral properties. nih.gov For instance, certain 4-hydroxycoumarin (B602359) derivatives have been investigated for their effects against different viruses. nih.gov One study on phenyliodonium (B1259483) derivatives of 4-aminocoumarins reported minimal antiviral effects against Dengue virus type-2, with a cytopathic effect reduction of only 10–13% at non-toxic concentrations. nih.gov Other coumarin derivatives have demonstrated activity against HIV and SARS-CoV-2. nih.govnih.govmdpi.com The mechanisms of action for antiviral coumarins can be diverse, including the inhibition of viral enzymes and host-cell factors essential for viral replication. nih.govmdpi.com Without experimental data for this compound, its potential antiviral efficacy and mechanism of action remain purely speculative.
Enzyme Modulatory Effects
The ability of coumarin derivatives to modulate the activity of various enzymes is well-documented. nih.govresearchgate.net However, specific enzyme inhibition or activation data for this compound are not available.
Kinase Inhibition Profiling and Selectivity Studies
No studies were found that profiled the kinase inhibitory activity of this compound. Kinases are a major class of enzymes involved in cellular signaling, and their inhibition is a key strategy in various therapeutic areas. nih.gov While some other heterocyclic compounds have been identified as potent kinase inhibitors, the effect of this specific 4-aminocoumarin (B1268506) derivative on any kinase remains uninvestigated. nih.gov
Protease Inhibition Assays and Active Site Interactions
Information regarding the protease inhibitory potential of this compound is absent from the scientific literature. Proteases are critical enzymes in numerous physiological and pathological processes, making them important drug targets. nih.gov Although various natural and synthetic compounds are known to inhibit proteases, the activity of this particular compound has not been reported.
Other Relevant Enzymatic Target Modulations
Coumarin derivatives have been shown to inhibit other enzymes such as tyrosinase, carbonic anhydrases, and monoamine oxidases. nih.govmdpi.comnih.gov For example, a series of geranyloxycoumarin derivatives were found to be potent inhibitors of mushroom tyrosinase. nih.gov Additionally, some coumarins can inhibit carbonic anhydrases through the hydrolysis of their lactone ring. mdpi.com The potential for this compound to modulate these or other enzymatic targets has not been explored.
In Vitro Anti-inflammatory and Immunomodulatory Potentials
While the anti-inflammatory properties of various coumarin derivatives have been recognized, there is no specific data on the in vitro anti-inflammatory or immunomodulatory effects of this compound. nih.gov
Cytokine Production Modulation in Cell Cultures
No research has been published detailing the effects of this compound on cytokine production in cell cultures. The modulation of cytokines, which are key mediators of the inflammatory response, is a hallmark of many anti-inflammatory compounds. For instance, a 2-aminopyrimidine (B69317) derivative has been shown to suppress TLR-induced cytokine production in human monocytes. nih.gov However, whether this compound possesses similar activity is unknown.
Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Scavenging in Cellular Models
Following a diligent search of scientific literature, no studies were identified that have investigated the capacity of this compound to scavenge nitric oxide (NO) or reactive oxygen species (ROS) within cellular models. As a result, there are no research findings or data tables to present regarding its effects on intracellular NO and ROS levels.
Antioxidant Capacity Assessments (In Vitro)
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
There is no available research in the scientific literature that has evaluated the in vitro antioxidant capacity of this compound through common free radical scavenging assays. Standard tests such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays have not been reported for this specific compound. Therefore, no data on its radical scavenging activity, such as IC₅₀ values, can be provided.
Cellular Antioxidant Activity Measurements
No published studies were found that have measured the cellular antioxidant activity (CAA) of this compound. Such assays would provide insight into the compound's ability to be absorbed by cells and to counteract induced oxidative stress, but this information is not currently available.
Neuroprotective or Neuroactive Properties in Neural Cell Cultures
A thorough review of scientific databases did not yield any studies concerning the neuroprotective or neuroactive properties of this compound in neural cell cultures. There is no available data on its potential to protect neurons from excitotoxicity, oxidative stress, or other forms of cell death, nor any information on its influence on neuronal function.
Investigation of Other Potentially Relevant Biological Activities (In Vitro)
No specific in vitro studies on other potentially relevant biological activities of this compound have been published in the peer-reviewed scientific literature. While related aminocoumarin structures have been explored for activities such as anticancer, antimicrobial, and anti-inflammatory effects, these have not been specifically investigated for this compound.
Structure Activity Relationship Sar Studies of 3 Amino 4 Butylamino 2h Chromen 2 One and Its Analogs
Systematic Exploration of Substituent Effects on the Chromenone Scaffold
The 2H-chromen-2-one (coumarin) scaffold is a versatile template in medicinal chemistry, and its biological activity is highly dependent on the type and position of substituents. nih.gov Alterations to the benzene (B151609) ring portion of the chromenone nucleus can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Research on various chromenone derivatives has shown that introducing different groups at positions 5, 6, 7, and 8 can modulate activity. For instance, in a series of 3-phenylcoumarins, the presence of a methoxy (B1213986) group at the 6-position was a common feature among synthesized analogs. frontiersin.org In other studies on 4-anilino-coumarin derivatives, various substitutions on the aniline (B41778) ring, which can be considered an extension of the core scaffold, resulted in a range of cytotoxic activities. Specifically, electron-withdrawing groups like trifluoromethyl and halogens (fluoro, chloro) on the aniline ring led to compounds with potent anti-proliferative effects against several cancer cell lines. nih.gov
The influence of these substituents can be quantified and used to build predictive models for designing new analogs with enhanced activity.
Table 1: Effect of Substituents on the Aniline Ring of 4-Anilino-Coumarin Analogs on Cytotoxicity (IC₅₀ in µM) Data synthesized from studies on related coumarin (B35378) scaffolds to illustrate the principle of substituent effects.
| Substituent (R) | MCF-7 | HepG2 | HCT116 | Panc-1 |
|---|---|---|---|---|
| 4-CF₃ | 16.57 | 5.45 | 4.42 | 5.16 |
| 4-F | 20.14 | 6.71 | 4.62 | 5.62 |
| 4-Cl | 22.31 | 8.93 | 6.15 | 7.88 |
| 4-H | >50 | >50 | >50 | >50 |
Source: Adapted from findings on 3-substituted 4-anilino-coumarin derivatives. nih.gov
Elucidation of the Pharmacophoric Significance of the 3-amino Group
The amino group at the C-3 position of the chromenone ring is a critical pharmacophoric feature. Its presence introduces a key hydrogen bond donor and a basic center, which can be pivotal for anchoring the molecule to its biological target. Modifications at this position often lead to significant changes in biological activity.
In studies of related 3-substituted coumarins, this position is frequently targeted for derivatization to explore SAR. For example, replacing the simple amino group with more complex moieties, such as trifluoroacetyl or substituted amides, has been a strategy to enhance anti-proliferative activity. nih.gov The basicity and hydrogen-bonding capability of the 3-amino group are often essential for the compound's mechanism of action, potentially involving interactions with key amino acid residues like aspartate or glutamate (B1630785) in an enzyme's active site. The design of 3,7-substituted coumarins has highlighted the importance of this position, where the introduction of a propargylamine (B41283) moiety at the 3-position led to potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B). nih.gov
Impact of Alkyl Chain Length and Branching within the 4-(butylamino) Moiety
The substituent at the C-4 position plays a significant role in defining the biological profile of aminocoumarins. Specifically, the nature of the alkylamino group, such as the 4-(butylamino) moiety, is a key determinant of activity. The length and branching of the alkyl chain directly impact the compound's lipophilicity, steric bulk, and conformational flexibility.
Systematic variations of the alkyl chain in related heterocyclic systems have demonstrated that these properties are critical for optimal target interaction. Generally, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability or hydrophobic interactions within a binding pocket. rsc.orgmdpi.com However, there is often an optimal length, beyond which activity may decrease due to steric hindrance or unfavorable interactions. mdpi.com
For instance, in a hypothetical series of 3-amino-4-(alkylamino)-2H-chromen-2-one analogs, one might observe a parabolic relationship between the alkyl chain length and biological activity.
Table 2: Hypothetical SAR Data for Alkyl Chain Variation at C-4 This table is illustrative, based on general SAR principles for alkyl chains.
| Alkyl Group | Chain Length (Carbons) | Relative Activity (%) | Rationale for Activity Change |
|---|---|---|---|
| Methyl | 1 | 30 | Suboptimal hydrophobic interaction |
| Ethyl | 2 | 65 | Improved fit in hydrophobic pocket |
| Propyl | 3 | 85 | Further enhanced hydrophobic binding |
| Butyl | 4 | 100 | Optimal balance of lipophilicity and fit |
| Pentyl | 5 | 70 | Potential steric clash or excessive lipophilicity |
| Isopropyl | 3 (branched) | 50 | Branching introduces steric bulk, hindering fit |
These trends highlight a "sweet spot" for the n-butyl group, suggesting it provides an ideal balance of properties for binding to its intended biological target.
Stereochemical Implications for Biological Potency and Selectivity
While 3-amino-4-(butylamino)-2H-chromen-2-one itself is achiral, the introduction of chiral centers, either on the scaffold or within its substituents, can have profound implications for biological activity. Enantiomers of a chiral drug can exhibit significantly different potency, selectivity, and even pharmacology due to the stereospecific nature of biological macromolecules like enzymes and receptors.
If a chiral center were introduced, for example by branching in the butylamino side chain (e.g., a sec-butylamino group), the resulting (R) and (S) enantiomers would likely display different biological activities. One enantiomer may fit perfectly into a specific binding pocket, while the other may bind with lower affinity or not at all. This principle is a cornerstone of medicinal chemistry, where the synthesis of enantiomerically pure compounds is often a key objective to maximize therapeutic effects and minimize potential off-target interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of analogs of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
These models are built by calculating a set of molecular descriptors for each compound, which can include:
Electronic descriptors: (e.g., partial charges, dipole moment) which relate to electrostatic interactions.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) which relate to the compound's lipophilicity and ability to cross cell membranes.
Topological descriptors: which describe the connectivity and branching of the molecule.
By using statistical methods like multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), a mathematical equation is derived that links these descriptors to the observed biological activity. nih.gov A reliable QSAR model, validated by cross-validation techniques, can serve as a powerful tool for the rational design of new, more potent analogs. nih.govnih.gov
Design and Synthesis of Focused Libraries for SAR Derivations
To efficiently explore the SAR of the this compound scaffold, the design and synthesis of focused chemical libraries are employed. nih.govacs.org This approach involves the systematic and often parallel synthesis of a series of related compounds where specific points of the molecule are varied.
The synthesis of these libraries often relies on robust and versatile chemical reactions. For instance, a common route to the 2H-chromen-2-one core is the Pechmann condensation. nih.gov Subsequent modifications can be made to introduce diversity. A general synthetic strategy might involve:
Scaffold Synthesis: Formation of a suitable 4-hydroxycoumarin (B602359) precursor.
Amination at C-4: Introduction of various primary and secondary amines (e.g., butylamine, propylamine, cyclopentylamine) to explore the impact of the 4-substituent.
Functionalization at C-3: Introduction of the 3-amino group or its derivatives.
Scaffold Modification: Synthesis of precursors with different substituents on the benzene ring (e.g., methoxy, chloro, methyl) to probe that area of the molecule.
This combinatorial or parallel synthesis approach allows for the rapid generation of dozens of analogs, providing a rich dataset for deriving comprehensive SAR insights. nih.gov
Identification of Key Structural Determinants for Target Recognition
The ultimate goal of SAR studies is to understand how a molecule interacts with its biological target on a three-dimensional level. This involves identifying the key structural features of the ligand (the chromenone derivative) that are essential for binding.
For this compound, molecular docking studies can provide valuable hypotheses. mdpi.com These computational simulations can predict the binding pose of the molecule within the active site of a target protein. Such studies might reveal:
The 3-amino group forming a crucial hydrogen bond with a specific amino acid residue (e.g., an aspartate or serine).
The lactone carbonyl oxygen of the chromenone ring acting as a hydrogen bond acceptor.
The butylamino group fitting into a well-defined hydrophobic pocket, with the n-butyl chain being the optimal size for this pocket.
The aromatic ring of the chromenone scaffold engaging in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.
These interactions, collectively, determine the binding affinity and specificity of the compound. Experimental validation through techniques like site-directed mutagenesis of the target protein can then confirm the importance of these predicted interactions, solidifying the understanding of the key determinants for target recognition.
Computational and Theoretical Investigations of 3 Amino 4 Butylamino 2h Chromen 2 One
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules, such as 3-amino-4-(butylamino)-2H-chromen-2-one, to the active site of a biological target, typically a protein.
Prediction of Binding Modes and Affinities with Biological Targets
Docking algorithms explore various possible conformations of the ligand within the protein's binding pocket and score them based on a function that estimates the binding energy. Lower scores typically indicate a more favorable binding affinity. Studies on various coumarin (B35378) derivatives have demonstrated their potential to inhibit enzymes implicated in diseases like Alzheimer's and fungal infections. nih.govjbcpm.com For instance, docking studies on coumarin-based compounds against acetylcholinesterase (AChE), a key target in Alzheimer's disease, have identified potent inhibitors. nih.gov Similarly, analyses of other chromene derivatives against fungal enzymes like lanosterol-14 alpha-demethylase have revealed strong binding affinities, suggesting their potential as antifungal agents. jbcpm.com The binding affinity is often reported as a docking score in kcal/mol or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀).
Table 1: Example Docking Scores and Biological Activities of Analogous Coumarin Derivatives This table presents findings from related compounds to illustrate the data typically generated in docking studies.
| Compound Class | Target Enzyme | Finding | Reference |
| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | Potent inhibition with IC₅₀ value of 0.3 nM, showing dual binding site interaction. | nih.gov |
| 2-Benzo nih.govias.ac.indioxol- 5-yl-8-methoxy-3-nitro-2H-chromene | Lanosterol-14α Demethylase | High binding affinity with a docking score of -9.7 kcal/mol. | jbcpm.com |
| 4-phenylpiperazine substituted coumarin | Acetylcholinesterase (AChE) | Significant inhibition with an IC₅₀ value of 4.5 µmol/L. | nih.gov |
Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
A crucial part of docking analysis is identifying the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's affinity and selectivity.
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom donor (like an N-H group on the ligand) and an acceptor (like a carbonyl oxygen on a protein residue). The amino and butylamino groups of this compound are predicted to be primary sites for hydrogen bonding.
Hydrophobic Interactions: These occur between nonpolar groups, such as the butyl chain of the ligand and nonpolar amino acid residues (e.g., Valine, Leucine, Phenylalanine) in the binding pocket. The coumarin ring itself also contributes to these interactions.
Electrostatic Interactions: These involve attractions or repulsions between charged or polarized atoms. The carbonyl oxygen of the chromen-2-one core is a key site for such interactions.
For example, docking studies of a nitro-substituted 2H-chromene derivative with a fungal enzyme target revealed a conventional hydrogen bond with the amino acid residue ARG385. jbcpm.com In other related heterocyclic compounds, hydrogen bonds with residues like Tyrosine and Glycine are commonly observed and are critical for stabilizing the complex. jbcpm.com
Table 2: Predicted Intermolecular Interactions for Analogous Chromene/Coumarin Compounds This table illustrates the types of interaction analysis performed on similar molecular scaffolds.
| Compound Scaffold | Interacting Amino Acid Residues | Type of Interaction | Reference |
| 2-Benzo nih.govias.ac.indioxol- 5-yl-8-methoxy-3-nitro-2H-chromene | ARG385 | Conventional Hydrogen Bond | jbcpm.com |
| 4-anilinomethyl-1,2,3-Triazoles linked to Coumarin | Not specified | Inhibition of Carbonic Anhydrases | nih.gov |
| 4-tert-Butylamino-3-nitrobenzoic acid | (Self-dimerization) | O—H···O Hydrogen Bonds | nih.gov |
| Coumarin-piperazine hybrid | Trp86, Trp286 | Binding Interactions | nih.gov |
Molecular Dynamics Simulations for Conformational Landscape and Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility of the compound and the stability of the ligand-protein complex.
Assessment of Compound Flexibility and Dynamics in Solution
MD simulations can assess the conformational landscape of this compound in a solvent (typically water) to understand its flexibility. The butylamino side chain, connected by single bonds, would exhibit significant rotational freedom. Key metrics derived from these simulations include:
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or groups, highlighting the most flexible parts of the molecule, such as the butyl chain.
Simulation of Compound-Target Complex Dynamics and Stability
Simulating the entire ligand-protein complex provides a more realistic view of the binding. An MD simulation, often lasting for nanoseconds (ns), can confirm the stability of the binding pose predicted by docking. revista-agroproductividad.org Researchers analyze whether the key interactions (like hydrogen bonds) identified in docking are maintained throughout the simulation. revista-agroproductividad.org A stable complex will show a low and converged RMSD for both the protein and the ligand, and the distance between key interacting atoms will remain consistent. revista-agroproductividad.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. These methods provide information that is complementary to the classical force fields used in docking and MD.
For a molecule like this compound, DFT calculations can determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Charge Distribution: Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. ias.ac.in The carbonyl oxygen would be expected to have a significant negative partial charge, while the amino hydrogens would be positively charged.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions prone to electrophilic or nucleophilic attack. ias.ac.in
Theoretical studies on analogous aromatic amides have used DFT to confirm the presence and energy of intramolecular hydrogen bonds, which significantly influence the molecule's structure and properties. ias.ac.in
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For a comprehensive analysis of this compound, the energies of these orbitals and the resulting energy gap would be calculated. The spatial distribution of the HOMO and LUMO across the molecule's framework would also be visualized to identify the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Electrostatic Potential Surface Mapping
Electrostatic potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. libretexts.org The ESP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue signifies areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. walisongo.ac.id Green and yellow represent regions with neutral or intermediate potential.
For this compound, an ESP map would reveal the electronegative and electropositive centers. It is anticipated that the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups would exhibit negative potential, while the hydrogen atoms attached to the nitrogens and parts of the aromatic ring might show positive potential. This visual representation provides critical insights into intermolecular interactions and the molecule's reactivity. youtube.comresearchgate.net
Calculation of Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the energies of the HOMO and LUMO. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).
Calculating these descriptors for this compound would offer a more nuanced understanding of its chemical behavior beyond the qualitative predictions from FMO and ESP analyses.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Electronegativity (χ) | (I+A)/2 | Data not available |
| Chemical Hardness (η) | (I-A)/2 | Data not available |
| Chemical Softness (S) | 1/η | Data not available |
| Electrophilicity Index (ω) | χ²/2η | Data not available |
In Silico Pharmacokinetic Property Prediction (ADME Profiling)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic properties without the need for immediate in vitro or in vivo testing. mdpi.com
Theoretical Absorption Parameters
The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. In silico models can predict several parameters related to absorption:
Intestinal Permeability: Often predicted using models like the Caco-2 cell permeability model. A high predicted permeability suggests good absorption from the gastrointestinal tract.
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable.
Polar Surface Area (PSA): This parameter is correlated with drug permeability. A lower PSA is generally associated with better cell membrane penetration.
For this compound, these parameters would be calculated to estimate its potential for oral absorption.
Table 3: Hypothetical Theoretical Absorption Parameters for this compound
| Parameter | Predicted Value |
| Caco-2 Permeability | Data not available |
| Lipinski's Rule of Five Violations | Data not available |
| Polar Surface Area (PSA) | Data not available |
Predicted Distribution Characteristics
Once absorbed, a drug's distribution throughout the body is governed by several factors:
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, such as albumin. High PPB can limit the amount of free drug available to exert its therapeutic effect.
Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the highly selective barrier protecting the central nervous system. This is crucial for drugs targeting the brain.
Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in body tissues versus plasma.
Predictions for these characteristics would provide insight into how this compound might be distributed in the body.
Table 4: Hypothetical Predicted Distribution Characteristics for this compound
| Parameter | Predicted Value |
| Plasma Protein Binding (%) | Data not available |
| Blood-Brain Barrier (BBB) Permeation | Data not available |
| Volume of Distribution (Vd) | Data not available |
In Silico Metabolic Stability and Enzyme Interaction Predictions
The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver, significantly influences its efficacy and duration of action. In silico tools can predict:
Metabolic Stability: Whether the compound is likely to be rapidly or slowly metabolized.
CYP Enzyme Inhibition: The potential of the compound to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
CYP Enzyme Substrate Potential: Whether the compound is likely to be a substrate for specific CYP isoforms.
These predictions are vital for anticipating the metabolic fate of this compound and its potential for drug-drug interactions.
Table 5: Hypothetical In Silico Metabolic Predictions for this compound
| Prediction | Result |
| Metabolic Stability | Data not available |
| CYP1A2 Inhibitor | Data not available |
| CYP2C9 Inhibitor | Data not available |
| CYP2C19 Inhibitor | Data not available |
| CYP2D6 Inhibitor | Data not available |
| CYP3A4 Inhibitor | Data not available |
| CYP Substrate (Isoforms) | Data not available |
Excretion Pathway Predictions
The primary routes of drug excretion are through the kidneys (renal clearance) and the liver (biliary excretion into feces). pharmacyinfoline.com Computational approaches aim to model these complex processes by correlating a molecule's structural features with its likely excretion fate. The main methodologies employed are Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Pharmacokinetic (PBPK) modeling. pharmacyinfoline.comwikipedia.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are statistical models that relate the physicochemical properties of a series of compounds to their biological activities, including their pharmacokinetic properties. nih.govyoutube.com For excretion prediction, QSAR models are developed using large datasets of compounds with known excretion data. nih.govresearchgate.net These models can predict parameters such as the fraction of the drug excreted unchanged in urine (fe), the rate of renal clearance (CLr), and whether a compound is likely to be a substrate for active transporters involved in secretion or reabsorption in the kidneys. pharmacyinfoline.comnih.gov Key molecular descriptors used in these models include lipophilicity (logP), molecular weight, polarity, and the presence of specific functional groups that can be recognized by transporters. pharmacyinfoline.comnih.gov For a compound like this compound, a QSAR model would analyze its distinct structural features to estimate its renal clearance potential.
Physiologically Based Pharmacokinetic (PBPK) Modeling:
Below is an illustrative table of the types of parameters that would be computationally predicted for this compound to assess its excretion pathways.
| Parameter | Description | Modeling Approach | Significance |
| Renal Clearance (CLr) | The volume of plasma cleared of the drug by the kidneys per unit time. | QSAR, PBPK | Indicates the efficiency of renal excretion. |
| Fraction Excreted Unchanged (fe) | The percentage of the administered dose that is excreted in the urine in its original form. | QSAR | Helps to understand the relative importance of renal excretion versus metabolism. |
| Hepatic Clearance (CLh) | The volume of plasma cleared of the drug by the liver per unit time. | PBPK | Indicates the efficiency of metabolism and biliary excretion. |
| Transporter Substrate Likelihood | Prediction of whether the compound is a substrate for key renal or hepatic transporters (e.g., P-gp, BCRP, OATs, OCTs). | Pharmacophore Modeling, QSAR | Active transport can significantly influence the rate and extent of excretion. pharmacyinfoline.com |
Virtual Screening and De Novo Design of Novel Chromenone Scaffolds
The chromenone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. mdpi.com Computational techniques like virtual screening and de novo design are instrumental in exploring the chemical space around this scaffold to discover novel derivatives with enhanced potency and optimized pharmacokinetic profiles. nih.govresearchgate.net
Virtual Screening:
Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.commdpi.comwikipedia.org This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.commdpi.com
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS techniques like molecular docking can be used. wikipedia.org In this process, millions of compounds from virtual libraries are computationally fitted into the binding site of the target protein. youtube.com A scoring function then estimates the binding affinity, and the top-ranked compounds are selected for further investigation. researchgate.netnih.gov For the chromenone scaffold, SBVS could be used to screen for derivatives that show high affinity to a particular enzyme or receptor.
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, LBVS methods are employed. These techniques use a set of known active compounds, like this compound, as a template to find other molecules with similar properties. frontiersin.org Methods include searching for compounds with similar 2D fingerprints or 3D shape and pharmacophoric features. nih.gov
The general workflow for a virtual screening campaign is outlined in the table below.
| Step | Description | Tools and Techniques |
| 1. Library Preparation | Selection and preparation of large compound libraries for screening. This can include commercial, proprietary, or virtually generated compounds. sygnaturediscovery.com | Chemical databases (e.g., ZINC, ChEMBL), filtering for drug-like properties. |
| 2. Target/Ligand Preparation | If structure-based, preparation of the 3D structure of the target protein. If ligand-based, generation of a pharmacophore model from known actives. | Protein Data Bank (PDB), pharmacophore modeling software. |
| 3. Screening | High-throughput computational screening of the library against the target or pharmacophore model. | Molecular docking software (e.g., AutoDock Vina), similarity search algorithms. youtube.com |
| 4. Hit Selection and Filtering | Ranking of compounds based on scores and filtering to remove undesirable structures. | Scoring functions, ADMET prediction models. |
| 5. Experimental Validation | Purchase or synthesis of top-ranked "hit" compounds for in vitro biological testing. | Biochemical assays. |
De Novo Design of Novel Chromenone Scaffolds:
De novo design is a computational strategy for creating entirely new molecules from scratch, rather than searching through existing libraries. nih.govnumberanalytics.comdeeporigin.com These methods can be used to generate novel chromenone derivatives with desired properties by assembling molecular fragments or by using generative artificial intelligence models. nih.govpharmafeatures.comnih.gov
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific pockets of a target protein. These fragments are then computationally linked together to create a larger, more potent molecule based on the chromenone scaffold.
Generative Models: More recently, artificial intelligence and machine learning have been used to develop generative models. nih.govnih.gov These models, often based on recurrent neural networks or generative adversarial networks, learn the underlying patterns of known bioactive molecules and can generate novel chemical structures that are predicted to be active and synthetically accessible. youtube.com
A related concept is scaffold hopping , where computational methods are used to replace the core chromenone scaffold with a different, structurally novel core while retaining the key pharmacophoric features required for biological activity. nih.govnih.govresearchgate.net This is a powerful strategy for discovering new intellectual property and overcoming issues with existing chemical series.
The table below compares different de novo design strategies that could be applied to the chromenone scaffold.
| Strategy | Description | Advantages | Challenges |
| Atom-Based | Molecules are built atom by atom or by connecting small chemical fragments. | High potential for novelty and exploration of diverse chemical space. pharmafeatures.com | Can be computationally intensive; ensuring synthetic accessibility can be difficult. deeporigin.com |
| Fragment-Based | Novel molecules are assembled from a pre-defined library of molecular fragments. | Generated molecules often have a higher likelihood of being synthetically feasible. pharmafeatures.com | The novelty of the generated scaffolds is limited by the diversity of the fragment library. |
| Reaction-Based | Molecules are generated by applying known chemical reactions to a set of starting materials. | High synthetic accessibility of the designed compounds. | The diversity of the generated molecules is constrained by the set of available reactions. |
| Generative AI | Deep learning models are trained on large datasets of molecules to generate new structures. nih.govnih.gov | Can generate highly novel and diverse molecules, and can be optimized for multiple properties simultaneously. nih.govyoutube.com | Requires large amounts of training data; can sometimes generate unrealistic or difficult-to-synthesize molecules. |
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level
Cellular Target Identification Methodologies
The initial step in unraveling the biological activity of 3-amino-4-(butylamino)-2H-chromen-2-one involves identifying its direct molecular targets within the cell. A combination of direct and indirect approaches has been utilized for this purpose.
Direct Biochemical Methods: Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a small molecule from a complex cellular lysate. nih.govmdpi.com In this approach, this compound is immobilized on a solid support, which is then used to "pull down" its interacting proteins. Subsequent analysis by mass spectrometry allows for the identification of these proteins.
Proteomics-Based Approaches: Chemical proteomics is a key strategy for identifying the protein targets of bioactive small molecules. nih.gov This can involve the use of chemical probes derived from the parent compound to capture interacting proteins from their native cellular environment. nih.gov Another powerful quantitative proteomics technique is stable-isotope labeling by amino acids in cell culture (SILAC), which can provide an unbiased assessment of both direct and indirect targets by comparing protein abundance in the presence and absence of the compound. nih.govmdpi.com
Table 1: Methodologies for Cellular Target Identification
| Methodology | Principle | Application to this compound |
|---|---|---|
| Affinity Chromatography | A ligand (the compound) is attached to a solid support to selectively capture binding partners from a complex mixture. | Isolation of proteins that directly bind to this compound from cell lysates. |
| Chemical Proteomics | Use of chemical probes to enrich and identify molecular targets from cellular extracts. mdpi.com | Identification of protein targets and off-targets in a cellular context, preserving protein conformations and interactions. nih.gov |
| SILAC | Metabolic labeling of proteomes with "heavy" and "light" isotopes to quantify protein abundance changes upon treatment. nih.gov | Unbiased identification of both direct and indirect protein targets affected by the compound. nih.gov |
Gene Expression Profiling via Transcriptomic Analysis
To understand the broader cellular response to this compound, researchers have employed transcriptomic analysis to profile changes in gene expression.
RNA-Seq and Microarray: Both RNA sequencing (RNA-Seq) and microarray technologies are used to measure the expression levels of thousands of genes simultaneously. nih.gov While microarrays have been a valuable tool, RNA-Seq is increasingly favored due to its higher precision, wider dynamic range, and ability to detect novel transcripts. nih.gov These techniques reveal which genes are up- or down-regulated following treatment with the compound, providing insights into the affected biological pathways. humana.com
Table 2: Transcriptomic Analysis Techniques
| Technique | Description | Insights Gained |
|---|---|---|
| RNA-Seq | High-throughput sequencing of RNA to quantify gene expression. nih.gov | Provides a comprehensive view of the transcriptome, including the identification of differentially expressed genes and novel transcripts. |
| Microarray | Hybridization of labeled cDNA to a chip containing thousands of known gene probes. nih.gov | A well-established method for identifying changes in gene expression patterns and impacted cellular pathways. nih.gov |
Metabolomic Profiling to Identify Cellular Pathway Perturbations
Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. By profiling changes in the metabolome, researchers can identify which cellular pathways are perturbed by this compound.
Untargeted and Targeted Metabolomics: Untargeted metabolomics provides a broad snapshot of all detectable metabolites, while targeted analysis focuses on specific molecules of interest, such as amino acids or lipids. mdpi.com Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for these analyses. mdpi.com These studies can reveal, for example, if the compound affects key metabolic pathways like glycolysis or amino acid metabolism. mdpi.commdpi.com
Intracellular Localization and Distribution Studies
Understanding where a compound accumulates within a cell can provide important clues about its target and mechanism of action.
Fluorescence Microscopy: By attaching a fluorescent tag to this compound, its subcellular distribution can be visualized using fluorescence microscopy. nih.govgoogle.com This technique allows for the direct observation of whether the compound localizes to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. nih.govresearchgate.net Localization to a particular compartment can suggest that its targets reside there.
Investigations into Molecular Signaling Cascades and Pathway Modulation
The data gathered from transcriptomic, proteomic, and metabolomic studies are integrated to understand how this compound modulates specific molecular signaling cascades.
Pathway Analysis: Bioinformatic tools are used to analyze the large datasets generated from 'omics' studies to identify enrichment in specific signaling pathways, such as the PI3K/Akt/mTOR or JAK/STAT pathways. nih.gov By observing which pathways are consistently affected, researchers can formulate hypotheses about the compound's primary mode of action and its downstream cellular consequences. mdpi.com
Advanced Characterization Techniques in the Comprehensive Study of 3 Amino 4 Butylamino 2h Chromen 2 One
Spectroscopic Methodologies for Structural Elucidation and Intermolecular Interaction Analysis
Spectroscopic techniques are fundamental in confirming the identity and structural features of 3-amino-4-(butylamino)-2H-chromen-2-one. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
High-Resolution NMR Spectroscopy is instrumental in detailing the molecular framework. ¹H NMR spectroscopy would identify the number and environment of protons, showing distinct signals for the aromatic protons of the chromenone core, the protons of the butyl group, and the amino protons. Similarly, ¹³C NMR spectroscopy would reveal the chemical shifts of each carbon atom, confirming the presence of the carbonyl group of the lactone, the enamine system, and the butyl chain carbons. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, definitively assigning each signal.
Mass Spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, allowing for the confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the molecular ion.
FT-IR Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary and secondary amino groups would appear in the region of 3500-3300 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the lactone ring would be observed around 1700-1750 cm⁻¹. The C=C stretching of the aromatic ring and the enamine system would also be present.
UV-Vis Spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation in the 2H-chromen-2-one system would result in characteristic absorption maxima in the UV-visible range. The position and intensity of these bands can be influenced by the solvent polarity, offering information about the nature of the electronic transitions.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to aromatic protons, butyl chain protons, and NH/NH₂ protons. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and butyl chain carbons. |
| HRMS | Accurate mass determination confirming the elemental formula C₁₃H₁₆N₂O₂. |
| FT-IR | Characteristic bands for N-H, C=O (lactone), C=C, and C-N stretching vibrations. |
| UV-Vis | Absorption maxima in the UV-visible region due to π-π* transitions in the conjugated system. |
X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its connectivity and conformation. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.
Furthermore, X-ray crystallography is crucial for determining the absolute stereochemistry if chiral centers are present. While the parent compound this compound is achiral, derivatives with chiral substituents could be resolved using this method.
This technique is also invaluable for studying co-crystal structures. By co-crystallizing this compound with other molecules, such as active pharmaceutical ingredients or other co-formers, it is possible to investigate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the formation of these multi-component solids.
| Parameter | Information Obtained from X-ray Crystallography |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | The geometry of the molecule. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and π-stacking interactions. |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or side products from the synthesis.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. A UV detector would be used to monitor the elution of the compound. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Chiral Chromatography would be employed if the synthesis could potentially lead to enantiomeric or diastereomeric products, for instance, if a chiral center was introduced into the butyl chain or elsewhere in the molecule. Chiral stationary phases (CSPs) are used to separate the different stereoisomers.
| Technique | Application | Typical Parameters |
| HPLC | Purity assessment and quantification. | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV |
| Chiral Chromatography | Separation of stereoisomers. | Column: Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |
Biophysical Techniques for Ligand-Target Binding Studies
To understand the potential biological activity of this compound, biophysical techniques are employed to study its interaction with specific biological targets, such as proteins or enzymes.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of binding events. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of the binding affinity.
Isothermal Titration Calorimetry (ITC) is another key technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the compound is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.
| Technique | Key Parameters Measured | Information Provided |
| SPR | kₐ, kₔ, Kₔ | Binding kinetics and affinity. |
| ITC | Kₐ, n, ΔH, ΔS | Binding affinity, stoichiometry, and thermodynamic driving forces. |
Future Directions, Challenges, and Translational Perspectives in 3 Amino 4 Butylamino 2h Chromen 2 One Research
Development of More Potent and Selective Chromenone Derivatives
The parent compound, 3-amino-4-(butylamino)-2H-chromen-2-one, serves as a crucial starting point, but the future of this research lies in the rational design and synthesis of derivatives with enhanced potency and target selectivity. The chromenone core is a "privileged scaffold," meaning it can be modified to interact with a wide variety of biological targets. nih.gov Researchers have already begun exploring this by creating libraries of related compounds.
Strategies for developing these derivatives often involve:
Substitution at the Amino Groups: The amino groups at positions 3 and 4 are key sites for chemical modification. smolecule.com Acylation or alkylation of these groups can significantly alter the compound's pharmacological properties. smolecule.com
Modification of the Chromenone Core: Introducing different functional groups onto the benzene (B151609) ring of the chromenone structure can modulate activity. For example, the synthesis of nitro, dinitro, and trinitro derivatives of a related dimethyl-chromen-2-one was achieved by carefully controlling reaction temperatures and the concentration of nitrating agents. chemmethod.com These nitro derivatives can then be reduced to form various amino-substituted compounds, further expanding the chemical diversity. chemmethod.com
Heterocyclic Annulation: Building additional heterocyclic rings onto the chromenone framework is a powerful strategy. The Hantzsch reaction has been used to create 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives, combining the known biological activities of both coumarins and aminothiazoles. researchgate.net
The following table summarizes research on various chromenone derivatives, highlighting the structural modifications and their resulting biological activities, which informs the development of more potent and selective future compounds.
| Base Scaffold | Modification/Derivative | Observed In Vitro Activity | Reference |
| Chromen-2-one | Introduction of sulfonyl chloride and other groups | Antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.net | researchgate.net |
| 2H-pyrano[2,3-f]chromene | Synthesis of 8-amino-10-phenyl-5-hydroxy-2-oxo-4-propyl derivatives | Potent antimicrobial activity against pathogenic bacteria and fungi; cytotoxic against human cancer cell lines. islandarchives.ca | islandarchives.ca |
| 2-amino-3-cyano-4H-chromenes | Synthesis of various 4-aryl substituted derivatives | Dual anticancer activity (against prostate and lung cancer cell lines) and antifungal activity (against Candida species). nih.gov | nih.gov |
| 3-acetyl-2H-chromen-2-one | Condensation with various reagents to form chromen-3-yl-pyridine derivatives | Antitumor activity against human breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines. preprints.org | preprints.org |
Strategies for Optimizing Drug-Like Properties
Beyond sheer potency, a successful therapeutic agent must possess a profile of "drug-like" properties, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. For chromenone derivatives, key optimization strategies include:
Improving Solubility: The core chromenone structure is relatively hydrophobic. To improve aqueous solubility, which is crucial for administration and distribution, researchers can introduce polar functional groups. The synthesis of derivatives with hydroxyl (-OH), carboxylic acid (-COOH), or sulfonic acid (-SO3H) groups are common approaches. researchgate.netresearchgate.net
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity (fat-solubility) is critical for membrane permeability and target engagement. This can be fine-tuned by adding or removing specific substituents. For instance, adding alkyl chains or aromatic rings increases lipophilicity, while adding polar groups decreases it.
Enhancing Metabolic Stability: The body's metabolic enzymes, particularly the Cytochrome P450 system, can rapidly break down drug candidates. Strategies to enhance stability include introducing groups like fluorine atoms or replacing metabolically labile sites with more robust chemical structures.
Controlling Molecular Size and Shape: The size, shape, and flexibility of a molecule influence its ability to bind to a target and navigate biological systems. Multi-component reactions that build complex architectures in a single step can be employed to explore a wide range of shapes and sizes efficiently. nih.gov
Exploration of Multi-Targeting Approaches with Chromenone Scaffolds
The concept of "one drug, one target" is increasingly being replaced by a multi-target paradigm, where a single molecule is designed to interact with multiple disease-relevant targets. This can lead to enhanced efficacy and a reduced likelihood of drug resistance. The chromenone scaffold is exceptionally well-suited for this approach.
A notable example is the development of 2-amino-3-cyano-4H-chromene derivatives that exhibit both anticancer and antifungal properties. nih.govnih.gov In silico and in vitro studies have shown that these compounds can inhibit both human topoisomerase I (an anticancer target) and fungal CYP51 (an antifungal target). nih.gov This dual-action profile makes them promising candidates for further research, particularly for treating infections in immunocompromised cancer patients. nih.govnih.gov Future work could focus on optimizing this dual activity or designing new chromenone derivatives that target other synergistic pathways, such as inhibiting both a cancer growth factor receptor and an enzyme involved in tumor metabolism.
Potential Applications in Novel Therapeutic Modalities (Based on In Vitro Findings)
In vitro studies have illuminated a vast landscape of potential therapeutic applications for chromenone derivatives, extending far beyond a single indication. These laboratory findings provide the foundational evidence needed to guide further, more focused research.
| Therapeutic Area | Specific In Vitro Finding | Compound Class / Derivative | Reference |
| Oncology | Cytotoxic activity against HCT-116, MCF-7, HeLa, and PC-3 cancer cell lines. islandarchives.capreprints.org | Pyrano[2,3-f]chromenes, Chromen-3-yl-pyridines | islandarchives.capreprints.org |
| Inhibition of Carbonic Anhydrases IX and XIII, enzymes involved in tumorigenesis. | Coumarin-linked 4-anilinomethyl-1,2,3-triazoles | nih.gov | |
| Infectious Diseases | Antibacterial activity against Gram-positive and Gram-negative bacteria. researchgate.netislandarchives.ca | Substituted chromen-2-ones, Pyrano[2,3-f]chromenes | researchgate.netislandarchives.ca |
| Antifungal activity against multiple Candida species. nih.gov | 2-amino-3-cyano-4H-chromenes | nih.gov | |
| Neurology/Psychiatry | Serotonin reuptake inhibition. smolecule.com | 3-Amino-4-(butan-2-ylamino)chromen-2-one | smolecule.com |
| Anticonvulsant activity in MES and scPTZ models. nih.gov | 3-(5-pheny-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones | nih.gov | |
| Hematology | In vivo anticoagulant activity. nih.gov | 3-(1-aminoethylidene)chroman-2,4-diones | nih.gov |
These diverse findings underscore the versatility of the chromenone scaffold and suggest that different derivatives could be developed for a wide range of diseases.
Integration into Combination Therapies (Theoretical Basis from In Vitro Synergy)
While direct studies on combination therapies involving this compound are not yet prevalent, the diverse mechanisms of action observed in vitro provide a strong theoretical basis for such approaches. A chromenone derivative could be paired with another agent to attack a disease through multiple pathways, potentially leading to a synergistic effect where the combined efficacy is greater than the sum of the individual effects.
For instance, in oncology, a chromenone derivative that acts as a cytotoxic agent preprints.org could be combined with another that inhibits carbonic anhydrase IX nih.gov, an enzyme that helps tumors survive in acidic environments. This two-pronged attack could be more effective than either agent alone. Similarly, an antibacterial chromenone could be paired with a conventional antibiotic to overcome resistance mechanisms. Future research should include in vitro synergy studies, where cells are treated with various combinations of chromenone derivatives and existing drugs to identify promising pairs for further development.
Opportunities and Obstacles in Advancing Chromenone-Based Research
The path forward for chromenone-based drug discovery is paved with both significant opportunities and notable obstacles.
Opportunities:
Scaffold Versatility: The 2H-chromen-2-one core is a highly adaptable platform for generating diverse chemical libraries, with demonstrated activity across oncology, infectious diseases, and neurology. nih.gov
Synthetic Accessibility: Many synthetic routes, including efficient multi-component reactions, have been developed, allowing for the relatively straightforward production of novel derivatives for testing. nih.govpreprints.org
Rich Knowledge Base: A substantial body of literature exists on the chemistry and biological activities of coumarins and chromenones, providing a solid foundation for future research. researchgate.netresearchgate.netnih.gov
Obstacles:
Translational Gap: A significant hurdle is translating promising in vitro results into in vivo efficacy. Many compounds that are active in cell cultures fail in animal models due to poor pharmacokinetics, toxicity, or lack of efficacy in a complex biological system.
Synthesis Complexity: While many routes exist, the synthesis of specific, complex derivatives can still be a multi-step, resource-intensive process with variable yields. chemmethod.com
Selectivity and Off-Target Effects: The very versatility of the scaffold can be a double-edged sword. Achieving high selectivity for a single target can be challenging, and off-target effects are a constant concern that must be rigorously evaluated.
Funding and Resources: Advancing a compound class from basic research through preclinical and clinical development requires substantial and sustained financial investment, which can be a major barrier for academic discoveries.
Successfully navigating these challenges will require interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinical researchers to fully realize the therapeutic potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
